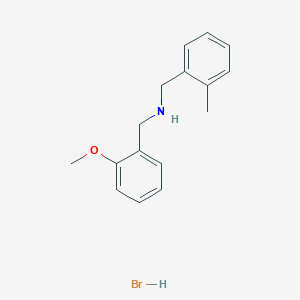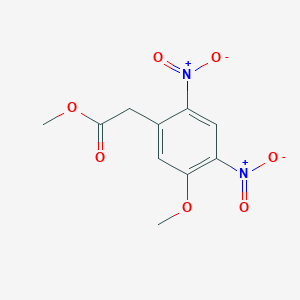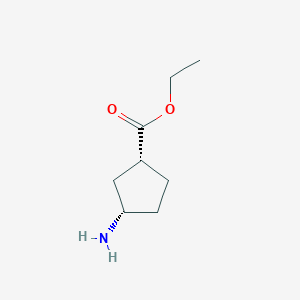
1-(3-Bromo-propyl)-4-octyl-benzene
Vue d'ensemble
Description
1-(3-Bromo-propyl)-4-octyl-benzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with a 3-bromo-propyl group and an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-propyl)-4-octyl-benzene typically involves a multi-step process starting from benzene. The key steps include:
Friedel-Crafts Alkylation: Benzene undergoes alkylation with 1-bromooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-octylbenzene.
Bromination: The 4-octylbenzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromo group at the propyl position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-propyl)-4-octyl-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromo group or to hydrogenate the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products:
Nucleophilic Substitution: 1-(3-Hydroxy-propyl)-4-octyl-benzene, 1-(3-Amino-propyl)-4-octyl-benzene.
Oxidation: this compound carboxylic acid.
Reduction: 1-Propyl-4-octyl-benzene.
Applications De Recherche Scientifique
1-(3-Bromo-propyl)-4-octyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-propyl)-4-octyl-benzene depends on its application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. The bromo group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-propyl)-benzene: Lacks the octyl group, making it less hydrophobic.
4-Octyl-benzene: Lacks the bromo group, reducing its reactivity in nucleophilic substitution reactions.
1-(3-Chloro-propyl)-4-octyl-benzene: Similar structure but with a chloro group instead of a bromo group, affecting its reactivity and physical properties.
Uniqueness: 1-(3-Bromo-propyl)-4-octyl-benzene is unique due to the presence of both a long hydrophobic octyl chain and a reactive bromo group, making it suitable for a wide range of chemical transformations and applications.
Propriétés
IUPAC Name |
1-(3-bromopropyl)-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Br/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18/h11-14H,2-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVZZQJVACQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B3244220.png)

![2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid](/img/structure/B3244239.png)
![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)






